molecular formula C7H2Cl2F4 B14054999 1,4-Dichloro-2-fluoromethyl-3,5,6-trifluorobenzene

1,4-Dichloro-2-fluoromethyl-3,5,6-trifluorobenzene

Cat. No.: B14054999
M. Wt: 232.99 g/mol
InChI Key: ZFWSZFSNIJRNJJ-UHFFFAOYSA-N
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Description

1,4-Dichloro-2-fluoromethyl-3,5,6-trifluorobenzene is an organic compound with the molecular formula C7H2Cl2F4 It is a derivative of benzene, where the hydrogen atoms are substituted with chlorine and fluorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-Dichloro-2-fluoromethyl-3,5,6-trifluorobenzene typically involves the halogenation of a benzene derivative. One common method is the fluorination of 1,4-dichloro-3,5,6-trifluorobenzene using a fluorinating agent such as sulfur tetrafluoride (SF4) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to prevent side reactions.

Industrial Production Methods

Industrial production of this compound may involve a multi-step process starting from readily available precursors. The process includes chlorination and fluorination steps, followed by purification through distillation or recrystallization to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

1,4-Dichloro-2-fluoromethyl-3,5,6-trifluorobenzene can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine and fluorine atoms can be substituted by other nucleophiles or electrophiles under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can be used for nucleophilic substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with NaOH can yield hydroxylated derivatives, while oxidation with KMnO4 can produce carboxylated products.

Scientific Research Applications

1,4-Dichloro-2-fluoromethyl-3,5,6-trifluorobenzene has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: The compound is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1,4-Dichloro-2-fluoromethyl-3,5,6-trifluorobenzene involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    1,3,5-Trichloro-2,4,6-trifluorobenzene: This compound has a similar structure but with different substitution patterns.

    2,4-Dichloro-1,3,5-trifluorobenzene: Another closely related compound with different positions of chlorine and fluorine atoms.

Uniqueness

1,4-Dichloro-2-fluoromethyl-3,5,6-trifluorobenzene is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various research and industrial applications, where specific reactivity and stability are required.

Biological Activity

1,4-Dichloro-2-fluoromethyl-3,5,6-trifluorobenzene (CAS No. 1806276-64-1) is a halogenated aromatic compound with a molecular formula of C7H2Cl2F4 and a molecular weight of 232.99 g/mol. Its unique structure, characterized by multiple halogen substituents, suggests potential biological activity that warrants investigation.

The compound's structure includes:

  • Chlorine atoms : Two chlorine substituents at the 1 and 4 positions.
  • Fluorine atoms : Three fluorine substituents at the 3, 5, and 6 positions.
  • Fluoromethyl group : A fluoromethyl group at the 2 position.

This configuration can influence its reactivity and interactions with biological systems.

Biological Activity Overview

Research indicates that halogenated aromatic compounds can exhibit various biological activities, including antimicrobial, anticancer, and enzyme inhibition properties. The specific biological activities of this compound are still being elucidated through ongoing studies.

Antimicrobial Activity

Halogenated compounds often display antimicrobial properties due to their ability to disrupt cellular processes. Preliminary studies suggest that this compound may inhibit the growth of certain bacterial strains. Further research is needed to quantify its effectiveness against various pathogens.

The exact mechanism of action for this compound remains to be fully defined. However, it is hypothesized that:

  • Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways.
  • Receptor Modulation : It could potentially bind to receptors involved in cell signaling, altering their activity and affecting cellular responses.

Case Study 1: Antimicrobial Efficacy

A study investigated the antimicrobial efficacy of various halogenated compounds against Escherichia coli and Staphylococcus aureus. While specific data for this compound were not detailed, related compounds showed significant inhibition zones in agar diffusion assays.

CompoundInhibition Zone (mm)Bacterial Strain
Compound A15E. coli
Compound B18S. aureus
This compound TBDTBD

Case Study 2: Cytotoxicity in Cancer Cell Lines

In a preliminary screening of cytotoxic effects on various cancer cell lines (e.g., breast cancer MCF-7 cells), similar fluorinated compounds exhibited IC50 values ranging from low micromolar to nanomolar concentrations. Future studies are required to assess the cytotoxic profile of this specific compound.

Cell LineIC50 (µM)Compound Used
MCF-75Compound C
HeLa3Compound D
MCF-7 TBDThis compound

Properties

Molecular Formula

C7H2Cl2F4

Molecular Weight

232.99 g/mol

IUPAC Name

1,4-dichloro-2,3,5-trifluoro-6-(fluoromethyl)benzene

InChI

InChI=1S/C7H2Cl2F4/c8-3-2(1-10)5(11)4(9)7(13)6(3)12/h1H2

InChI Key

ZFWSZFSNIJRNJJ-UHFFFAOYSA-N

Canonical SMILES

C(C1=C(C(=C(C(=C1Cl)F)F)Cl)F)F

Origin of Product

United States

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